Mirtazapine

描述

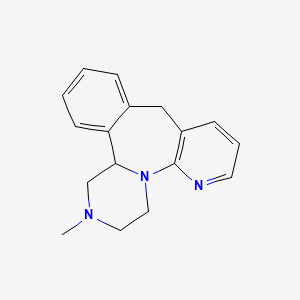

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023325 | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, 1.10e+00 g/L | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85650-52-8, 61337-67-5 | |

| Record name | Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-116 °C, 114 - 116 °C | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Stereochemistry of Mirtazapine: A Pharmacological Profile of its Enantiomers

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological profiles of the (S)-(+)- and (R)-(-)-enantiomers of the atypical antidepressant, mirtazapine (B1677164). Designed for researchers, scientists, and drug development professionals, this document delves into the distinct receptor binding affinities, functional activities, and pharmacokinetic properties of each enantiomer, offering a deeper understanding of their individual contributions to the overall therapeutic effect and side-effect profile of the racemic mixture.

This compound, a noradrenergic and specific serotonergic antidepressant (NaSSA), is prescribed as a racemic mixture. However, its pharmacological activity is not equally distributed between its two enantiomers. The stereoisomers exhibit significant differences in their interactions with key neurotransmitter receptors, leading to distinct downstream effects on serotonergic and noradrenergic pathways. This guide synthesizes the current scientific knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways to facilitate a thorough understanding of this widely used therapeutic agent.

Receptor Binding Affinity

The enantiomers of this compound display notable differences in their binding affinities for various G-protein coupled receptors (GPCRs). The (S)-(+)-enantiomer is primarily responsible for the antagonism of serotonin (B10506) 5-HT2A and 5-HT2C receptors, while the (R)-(-)-enantiomer is the more potent antagonist at the 5-HT3 receptor.[1] Both enantiomers contribute to the blockade of histamine (B1213489) H1 and α2-adrenergic receptors.[1] The following tables summarize the available quantitative data on the binding affinities (Ki) of each enantiomer for their respective targets.

| Receptor | Enantiomer | Ki (nM) | Species | Reference |

| Serotonin 5-HT2A | (S)-(+)-Mirtazapine | 3 | Human | de Boer et al., 1988 |

| (R)-(-)-Mirtazapine | 30 | Human | de Boer et al., 1988 | |

| Serotonin 5-HT2C | (S)-(+)-Mirtazapine | 1.5 | Human | de Boer et al., 1988 |

| (R)-(-)-Mirtazapine | 25 | Human | de Boer et al., 1988 | |

| Serotonin 5-HT3 | (S)-(+)-Mirtazapine | 1000 | Human | de Boer et al., 1988 |

| (R)-(-)-Mirtazapine | 15 | Human | de Boer et al., 1988 | |

| α2-Adrenergic | (S)-(+)-Mirtazapine | 20 | Rat Cortex | de Boer et al., 1988 |

| (R)-(-)-Mirtazapine | 30 | Rat Cortex | de Boer et al., 1988 | |

| Histamine H1 | (S)-(+)-Mirtazapine | 1.6 | Guinea Pig | de Boer et al., 1988 |

| (R)-(-)-Mirtazapine | 1.6 | Guinea Pig | de Boer et al., 1988 |

Functional Activity

The differential receptor binding of this compound's enantiomers translates into distinct functional activities. The antagonism of α2-adrenergic autoreceptors by both enantiomers leads to an increase in norepinephrine (B1679862) (NE) release. This, in turn, stimulates α1-adrenoceptors on serotonergic neurons, resulting in an increased firing rate and enhanced serotonin (5-HT) release.

Furthermore, the blockade of α2-adrenergic heteroreceptors on serotonergic terminals by both enantiomers further contributes to increased 5-HT release. The (S)-(+)-enantiomer's potent antagonism of 5-HT2A and 5-HT2C receptors is thought to contribute to the antidepressant and anxiolytic effects, as well as mitigating side effects like sexual dysfunction. The (R)-(-)-enantiomer's antagonism of the 5-HT3 receptor is associated with anti-emetic effects.

Pharmacokinetics

The enantiomers of this compound also exhibit stereoselective pharmacokinetics. Following oral administration of the racemate, the plasma concentrations of the (R)-(-)-enantiomer are generally higher than those of the (S)-(+)-enantiomer. This is attributed to differences in their metabolism by cytochrome P450 (CYP) enzymes. The (S)-(+)-enantiomer is primarily metabolized by CYP2D6 and CYP3A4, while the (R)-(-)-enantiomer is a substrate for CYP3A4 and CYP1A2. The elimination half-life of the (R)-(-)-enantiomer is also longer than that of the (S)-(+)-enantiomer.

| Parameter | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine | Reference |

| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP3A4, CYP1A2 | Timmer et al., 2000 |

| Elimination Half-life (t½) | Shorter | Longer | Timmer et al., 2000 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound enantiomers for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human receptor cDNA, or from dissected brain regions) are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-adrenergic receptors) and varying concentrations of the unlabeled this compound enantiomer.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effects of this compound enantiomers on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat or mouse.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the semipermeable membrane of the probe, are collected at regular intervals.

-

Drug Administration: The this compound enantiomer or vehicle is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentrations of norepinephrine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels collected before drug administration.

Signaling Pathways and Experimental Workflows

Caption: this compound's dual action on noradrenergic and serotonergic systems.

Caption: Workflow for a competitive radioligand binding assay.

References

Mirtazapine: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant with a unique pharmacological profile that distinguishes it from other classes of antidepressants. Its therapeutic efficacy is attributed to its complex interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth overview of this compound's receptor binding profile, including its affinity constants (Ki) for various receptors. Furthermore, it details the experimental methodologies used to determine these binding affinities and illustrates the key signaling pathways modulated by this compound.

This compound Receptor Binding Profile

This compound exhibits a high affinity for several key receptors, acting primarily as an antagonist. Its potent blockade of histamine (B1213489) H1 receptors is responsible for its sedative effects, while its interaction with serotonin (B10506) and adrenergic receptors contributes to its antidepressant and anxiolytic properties.[1][2] Unlike many other antidepressants, this compound has a low affinity for the serotonin and norepinephrine (B1679862) transporters, and it does not significantly inhibit monoamine reuptake.[3]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound for various human receptors. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |

| Serotonin | 5-HT1A | 18 | [4] |

| 5-HT2A | 69 | [5] | |

| 5-HT2C | - | [3] | |

| 5-HT3 | - | [3] | |

| Adrenergic | α1 | Moderate Affinity | [6] |

| α2A | 15.49 | [5] | |

| α2C | 19.95 | [5] | |

| Histamine | H1 | Very High Affinity | [7] |

| Muscarinic | M1, M2, M3, M4, M5 | Low Affinity | [2] |

| Dopamine | D1, D2, D3, D4, D5 | Low Affinity | [2] |

Note: A dash (-) indicates that a precise Ki value was not available in the reviewed literature, although the affinity is known to be high or significant.

Key Signaling Pathways

This compound's therapeutic effects are mediated through its modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Noradrenergic and Serotonergic System Modulation

This compound's primary antidepressant action is attributed to its antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[8][9] This action blocks the negative feedback mechanism for norepinephrine and serotonin release, leading to increased neurotransmitter concentrations in the synaptic cleft.[10][11]

Serotonin 5-HT2 and 5-HT3 Receptor Blockade

This compound is a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 receptors.[3][6] Blockade of these receptors is thought to contribute to its anxiolytic, sleep-improving, and anti-emetic properties, and may also mitigate some of the side effects associated with less specific serotonergic agents, such as sexual dysfunction and insomnia.[3][11]

Histamine H1 Receptor Inverse Agonism

This compound is a potent inverse agonist of the histamine H1 receptor.[3] This action is responsible for its prominent sedative effects.[6] Inverse agonism at the H1 receptor reduces the constitutive activity of the receptor, leading to a decrease in the activity of downstream signaling pathways such as the phospholipase C (PLC) and NF-κB pathways.[12]

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's receptor binding affinities is typically achieved through competitive radioligand binding assays.[13][14][15] These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Detailed Methodologies

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[16][17]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[17]

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[18]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[18]

-

Protein concentration is determined using a standard method such as the BCA assay.[17]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[14]

-

Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]rauwolscine for α2-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors, [3H]mepyramine for H1 receptors), and varying concentrations of unlabeled this compound.[4][5][19][20]

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).[16]

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][18]

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[14][17]

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.[14]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[17]

-

The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.[17]

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Conclusion

This compound's distinct receptor binding profile, characterized by potent antagonism of α2-adrenergic, 5-HT2, 5-HT3, and H1 receptors, underlies its efficacy as an antidepressant with a unique side-effect profile. The quantitative assessment of its binding affinities through radioligand binding assays provides crucial information for understanding its mechanism of action and for the development of novel therapeutics. The detailed methodologies and signaling pathway illustrations provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. This compound: an antidepressant with noradrenergic and specific serotonergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Alpha-2 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]

- 10. droracle.ai [droracle.ai]

- 11. youtube.com [youtube.com]

- 12. PathWhiz [pathbank.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Investigating the neuroprotective and anti-inflammatory properties of Mirtazapine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mirtazapine, a tetracyclic antidepressant, is well-established for its efficacy in treating major depressive disorder. Beyond its primary indication, a growing body of preclinical evidence highlights its significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, detailing the involved signaling pathways and summarizing key quantitative data from relevant studies. Furthermore, this document outlines detailed experimental protocols for assays crucial to investigating the neuroprotective and anti-inflammatory actions of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Neuroinflammation and oxidative stress are key pathological features in a wide range of neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as major depressive disorder. Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in orchestrating the neuroinflammatory response. While acute microglial activation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), contributing to neuronal damage and cognitive decline.[1]

This compound's unique pharmacological profile, characterized by its antagonist activity at α2-adrenergic, serotonin (B10506) 5-HT2 and 5-HT3, and histamine (B1213489) H1 receptors, underpins its antidepressant effects.[2][3] Emerging research now indicates that these receptor interactions also confer potent anti-inflammatory and neuroprotective activities. This guide delves into the molecular mechanisms driving these effects and provides practical methodologies for their investigation.

Mechanisms of Action

This compound exerts its neuroprotective and anti-inflammatory effects through a multi-faceted approach, targeting key signaling pathways involved in inflammation, oxidative stress, and neuronal survival.

Anti-inflammatory Properties

This compound has been shown to modulate the inflammatory response primarily by suppressing microglial activation and the subsequent production of pro-inflammatory mediators.

-

Inhibition of Microglial Activation: this compound attenuates the activation of microglia, as evidenced by the reduced expression of the microglial activation marker, Ionized calcium-binding adapter molecule 1 (Iba1).[1][4]

-

Suppression of Pro-inflammatory Cytokines: The drug significantly reduces the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-18 (IL-18), and Tumor Necrosis Factor-alpha (TNF-α).[1][5][6][7][8] Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[5]

-

Modulation of Inflammasome Activity: this compound inhibits the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key multiprotein complex that drives the maturation and secretion of IL-1β and IL-18.[1][4]

-

Inhibition of the NF-κB Pathway: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[5]

Neuroprotective Properties

This compound's neuroprotective effects are mediated through its antioxidant actions and its ability to promote neuronal survival and plasticity.

-

Antioxidant Effects: this compound mitigates oxidative stress by reducing the production of ROS and NO.[1][4][9] It achieves this, in part, by downregulating the expression of NADPH oxidase 4 (NOX4), a major source of ROS in microglia.[1][4] Studies have also shown that this compound can reverse corticosterone-induced increases in lipid peroxidation.[10]

-

Upregulation of Neurotrophic Factors: Repeated administration of this compound increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and cerebral cortex.[11][12] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity. This effect is thought to be mediated, at least in part, by the upregulation of cAMP response element-binding protein (CREB).[11][12]

-

Modulation of the Glucocorticoid Receptor: this compound can influence the function of the glucocorticoid receptor (GR), which plays a key role in the stress response and HPA axis regulation.[13][14] By modulating GR function, this compound may counteract the detrimental effects of chronic stress and hypercortisolemia on neuronal health.[13][14]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory and neuroprotective effects of this compound.

Table 1: Anti-inflammatory Effects of this compound

| Parameter | Model System | Treatment | Effect | Reference |

| IL-1β mRNA | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |

| IL-1β mRNA | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |

| IL-18 mRNA | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |

| IL-18 mRNA | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |

| IL-1β Secretion | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |

| IL-1β Secretion | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |

| IL-18 Secretion | Isoflurane-stimulated BV2 microglia | 15 µM this compound | Significant decrease | [1] |

| IL-18 Secretion | Isoflurane-stimulated BV2 microglia | 30 µM this compound | Significant decrease | [1] |

| TNF-α | Rat model of neuropathic pain | 20 mg/kg this compound | Significant reduction in brain | [5] |

| TNF-α | Rat model of neuropathic pain | 30 mg/kg this compound | Significant reduction in brain | [5] |

| IL-1β | Rat model of neuropathic pain | 20 mg/kg this compound | Significant reduction in brain | [5] |

| IL-1β | Rat model of neuropathic pain | 30 mg/kg this compound | Significant reduction in brain | [5] |

| IL-10 | Rat model of neuropathic pain | 20 mg/kg this compound | Increased expression in brain | [5] |

| IL-10 | Rat model of neuropathic pain | 30 mg/kg this compound | Increased expression in brain | [5] |

| IL-1β (protein) | LPS-induced SAE mice | 10 mg/kg this compound | 214.7 pg/mg tissue (LPS) to 134.6 pg/mg tissue (LPS+this compound) | [6] |

| IL-6 (protein) | LPS-induced SAE mice | 10 mg/kg this compound | 35.2 pg/mg tissue (LPS) to 14.5 pg/mg tissue (LPS+this compound) | [6] |

| MCP-1 (protein) | LPS-induced SAE mice | 10 mg/kg this compound | 214.7 pg/mg tissue (LPS) to 134.6 pg/mg tissue (LPS+this compound) | [6] |

| TNF-α, IL-1β, IL-6, IL-18 | Spinal cord injury in rats | 10 and 30 mg/kg/day this compound | Decreased levels | [7] |

| IL-4, IL-10 | Spinal cord injury in rats | 10 and 30 mg/kg/day this compound | Increased levels | [7] |

Table 2: Neuroprotective and Antioxidant Effects of this compound

| Parameter | Model System | Treatment | Effect | Reference |

| Iba1 expression | Isoflurane-stimulated BV2 microglia | This compound | Attenuated increase | [1] |

| ROS production | Isoflurane-stimulated BV2 microglia | This compound | Mitigated increase | [1] |

| NOX4 expression | Isoflurane-stimulated BV2 microglia | This compound | Mitigated increase | [1] |

| TREM2 expression | Isoflurane-stimulated BV2 microglia | This compound | Restored reduced expression | [1] |

| BDNF mRNA | Rat hippocampus | 10 mg/kg this compound (14 days) | ~25% increase | [11][12] |

| BDNF mRNA | Rat cerebral cortex | 10 mg/kg this compound (14 days) | ~30-40% increase | [11][12] |

| Malondialdehyde (MDA) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | -60.50% reduction | [9] |

| Myeloperoxidase (MPO) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | -78.59% reduction | [9] |

| 8-OH-Guanine | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | -38.10% reduction | [9] |

| Total Glutathione (tGSH) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | Restored to normal levels | [9] |

| Nitric Oxide (NO) | Cisplatin-induced oxidative stress in rat brain | 30 mg/kg this compound | Restored to normal levels | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Primary Microglia Culture

Objective: To isolate and culture primary microglia from neonatal rodent brains.

Materials:

-

Neonatal rat or mouse pups (P0-P3)

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Phosphate-buffered saline (PBS)

-

T75 culture flasks

-

Cell strainer (70 µm)

Protocol:

-

Euthanize neonatal pups and dissect brains in cold PBS.

-

Remove meninges and mince cortical tissue.

-

Digest tissue with Trypsin-EDTA and DNase I at 37°C.

-

Dissociate tissue into a single-cell suspension by gentle trituration.

-

Plate cells in T75 flasks and culture in a 37°C, 5% CO2 incubator.

-

After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

-

Isolate microglia by shaking the flasks on an orbital shaker.

-

Collect the supernatant containing the detached microglia.

-

Centrifuge the cell suspension, resuspend the pellet in fresh media, and plate for experiments.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates.

Materials:

-

ELISA kit for the specific cytokine of interest

-

96-well microplate

-

Plate reader

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Substrate solution

-

Stop solution

Protocol:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cytokine concentrations based on the standard curve.

Western Blot for NF-κB Activation

Objective: To assess the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated IκBα and the nuclear translocation of p65.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Prepare cytoplasmic and nuclear extracts from cell or tissue samples.

-

Determine protein concentration using a protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin for total and cytoplasmic fractions, lamin B1 for nuclear fraction).

Immunohistochemistry for Iba1

Objective: To visualize and quantify microglial activation in brain tissue sections by staining for the marker Iba1.

Materials:

-

Brain tissue sections (paraffin-embedded or frozen)

-

Antigen retrieval solution (if necessary)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody (anti-Iba1)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.

-

Perform antigen retrieval if required.

-

Block non-specific binding sites with blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-Iba1 antibody overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash sections with PBS.

-

Counterstain with DAPI.

-

Mount coverslips onto slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Visualizations

Signaling Pathways

Caption: this compound's dual signaling pathways for anti-inflammatory and neuroprotective effects.

Experimental Workflow

Caption: Workflow for investigating this compound's properties in vitro and in vivo.

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as a promising agent with significant neuroprotective and anti-inflammatory properties. Its ability to modulate microglial activation, suppress pro-inflammatory cytokine production, inhibit the NF-κB and NLRP3 inflammasome pathways, mitigate oxidative stress, and enhance neurotrophic support highlights its therapeutic potential beyond its established antidepressant effects. The detailed experimental protocols provided herein offer a practical framework for researchers to further explore and validate these effects, paving the way for potential new applications of this compound in the treatment of a range of neurological and psychiatric disorders characterized by neuroinflammation and neuronal damage. Further clinical investigation is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. TUNEL assay [bio-protocol.org]

- 5. youtube.com [youtube.com]

- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 14. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirtazapine's Dichotomous Influence on Monoamine Systems: A Technical Guide to Reuptake vs. Release Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine (B1677164), a tetracyclic antidepressant, exhibits a unique pharmacological profile that distinguishes it from typical monoamine reuptake inhibitors. Its therapeutic efficacy is primarily attributed to the enhanced release of monoamines, particularly norepinephrine (B1679862) and serotonin (B10506), rather than the inhibition of their reuptake. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on a comparative evaluation of its effects on monoamine reuptake versus release. Quantitative data from binding affinity studies are presented, alongside detailed protocols for key experimental methodologies that have been instrumental in elucidating these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's complex pharmacology.

Introduction

This compound is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1] Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound's primary mechanism does not involve the blockade of monoamine transporters.[2][3] Instead, its principal action is the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine and serotonin.[4] This guide will dissect the experimental evidence that substantiates this mechanism, providing a clear distinction between its potent effects on monoamine release and its negligible impact on reuptake.

This compound and Monoamine Reuptake: A Quantitative Analysis

This compound's interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT) is characterized by a notably low affinity. This lack of significant binding to monoamine transporters underscores that its antidepressant effects are not mediated by reuptake inhibition.[2][3]

Binding Affinity Data

Radioligand binding assays have been employed to determine the affinity of this compound for monoamine transporters. The resulting inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below. Higher Ki and IC50 values are indicative of lower binding affinity.

| Transporter | Ligand/Substrate | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| SERT | [3H]Citalopram | Human | Binding | >10,000 | - | [5] |

| NET | [3H]Nisoxetine | Human | Binding | >10,000 | - | [5] |

| DAT | [3H]WIN 35,428 | Rat | Binding | >10,000 | - | [6] |

| 5-HT Reuptake | - | - | Competition | - | >100 | [6] |

Table 1: this compound Binding Affinity for Monoamine Transporters

The data clearly demonstrates that this compound possesses a very low affinity for SERT, NET, and DAT, with Ki values in the micromolar range, which is not considered pharmacologically significant for a primary mechanism of action.[5] Positron Emission Tomography (PET) studies in humans have further confirmed that this compound does not occupy the serotonin transporter at clinically relevant doses.[1][7]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The following protocol is a generalized representation of the methodology used to determine the binding affinity of a compound like this compound for monoamine transporters.

Objective: To determine the in vitro binding affinity (Ki) of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known transporter inhibitor like fluoxetine (B1211875) for SERT).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

This compound and Monoamine Release: The Core Mechanism

The primary antidepressant action of this compound stems from its ability to enhance the release of norepinephrine and serotonin through the blockade of presynaptic α2-adrenergic receptors.[4]

Signaling Pathway of this compound-Induced Monoamine Release

This compound acts as an antagonist at two key types of presynaptic α2-adrenergic receptors:

-

α2-Autoreceptors: Located on noradrenergic neurons, these receptors normally provide negative feedback, inhibiting further norepinephrine release. By blocking these receptors, this compound disinhibits the neuron, leading to a significant increase in norepinephrine release into the synaptic cleft.[8]

-

α2-Heteroreceptors: Situated on serotonergic nerve terminals, these receptors are activated by norepinephrine, which in turn inhibits serotonin release. This compound's antagonism of these heteroreceptors prevents this inhibitory effect, resulting in an enhanced release of serotonin.[8][9]

This dual action leads to a robust increase in the synaptic concentrations of both norepinephrine and serotonin, which is believed to mediate its therapeutic effects.

Caption: this compound's antagonism of α2-adrenoceptors.

Experimental Protocol: In Vivo Microdialysis for Monoamine Release

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals, providing direct evidence of drug-induced changes in monoamine release.

Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., the prefrontal cortex or hippocampus) of a rat.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

A syringe pump for perfusion.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound solution for administration (e.g., subcutaneous injection).

-

A fraction collector to collect dialysate samples.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for monoamine analysis.

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region according to precise stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular monoamine concentrations.

-

This compound Administration: Administer this compound to the animal via the desired route (e.g., subcutaneous injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration to monitor changes in norepinephrine and serotonin levels.

-

Sample Analysis: Analyze the collected dialysate samples using an HPLC-ED system to quantify the concentrations of norepinephrine and serotonin.

-

Data Analysis: Express the post-drug monoamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound on monoamine release.

Caption: Workflow for an in vivo microdialysis experiment.

Comparative Analysis and Conclusion

The experimental evidence presents a clear dichotomy in this compound's effects on monoamine systems. While its interaction with monoamine reuptake transporters is negligible, as demonstrated by high Ki values and a lack of transporter occupancy, its impact on monoamine release is profound and pharmacologically significant.

The primary mechanism of action of this compound is the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors. This leads to a disinhibition of noradrenergic neurons and an increased release of norepinephrine. Concurrently, the blockade of α2-heteroreceptors on serotonergic terminals enhances serotonin release. This dual enhancement of noradrenergic and serotonergic neurotransmission is the cornerstone of its antidepressant efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. In vivo effects of the simultaneous blockade of serotonin and norepinephrine transporters on serotonergic function. Microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Interaction of the antidepressant this compound with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mirtazapine's Modulation of Glutamatergic and GABAergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine (B1677164), a noradrenergic and specific serotonergic antidepressant (NaSSA), is primarily recognized for its efficacy in treating major depressive disorder.[1] Its unique pharmacological profile, characterized by potent antagonism of α2-adrenergic, serotonin (B10506) 5-HT2 and 5-HT3, and histamine (B1213489) H1 receptors, distinguishes it from other classes of antidepressants.[2][3] While its primary mechanism is understood to enhance noradrenergic and serotonergic neurotransmission, a growing body of evidence indicates that this compound also plays a significant role in modulating the brain's principal excitatory (glutamatergic) and inhibitory (GABAergic) systems. This guide provides an in-depth technical overview of the current understanding of this compound's interaction with these critical neurotransmitter systems, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Core Mechanism of Action: An Indirect Influence on Glutamate (B1630785) and GABA

This compound's primary mechanism of action does not involve direct binding to glutamate or GABA receptors. Current research has not established significant binding affinity of this compound for NMDA or GABA receptors.[4] Instead, its influence on the glutamatergic and GABAergic systems is largely indirect, stemming from its potent effects on norepinephrine (B1679862) and serotonin levels.

By antagonizing presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons, this compound increases the firing rate of these neurons and enhances the release of both norepinephrine (NE) and serotonin (5-HT).[2][5] This surge in monoamine levels subsequently modulates the activity of glutamatergic and GABAergic neurons through various receptor interactions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the glutamatergic and GABAergic systems.

Table 1: Effects of this compound on Glutamate and GABA Concentrations

| Brain Region | Animal Model | This compound Dose & Duration | Change in Glutamate | Change in GABA | Reference |

| Nucleus Accumbens | Chronic Mild Stress (Rats) | 16 mg/kg/day (i.p.) for 3 weeks | Decreased | Increased | [6] |

| Hippocampus | Maternal Depression (Rats) | Not specified | Normalized to control levels | Normalized to control levels | [7] |

Table 2: Effects of this compound on Receptor Function and Gene Expression

| Target | Brain Region | Animal Model | This compound Dose & Duration | Key Findings | Reference |

| GABAergic & Glutamatergic Receptor Activity | Cortex & Brainstem | MeCP2-null mice (Rett Syndrome model) | 50 mg/kg for 2 weeks | Re-established receptor activity | [8] |

| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Hippocampus | Healthy Rats | 10 mg/kg (twice daily) for 14 days | Increased by 24.0% | [9] |

| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Cerebral Cortex | Healthy Rats | 10 mg/kg (twice daily) for 14 days | Increased by 41.5% | [9] |

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the effects of this compound on glutamatergic and GABAergic systems.

Animal Models of Depression

-

Chronic Mild Stress (CMS) in Rats: This model induces anhedonia, a core symptom of depression, by exposing rats to a series of unpredictable, mild stressors over several weeks. The efficacy of antidepressant treatment, such as with this compound, is often assessed by the reversal of this anhedonic state, measured by the sucrose (B13894) preference test.[6]

-

Maternal Depression Model in Rats: This model investigates the impact of stress during the pre-gestational period on neurochemical profiles. The study by Maková et al. (2023) utilized this model to assess the effects of this compound on hippocampal glutamate and GABA levels.[7]

In Vivo Neurotransmitter Measurement

-

Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive neuroimaging technique allows for the in vivo quantification of various neurochemicals in specific brain regions. It has been used to measure changes in glutamate (and its composite measure with glutamine, Glx) and GABA concentrations in the hippocampus of rats following this compound treatment.[7]

-

General Protocol: Animals are typically anesthetized and placed in a stereotactic frame within the MRI scanner. A specific voxel (volume of interest) is selected in the brain region of interest (e.g., hippocampus). A specialized pulse sequence, such as MEGA-PRESS, is often used to edit the spectral data and accurately quantify the low-concentration GABA signal, separating it from overlapping signals of more abundant metabolites.[10][11]

-

-

In Vivo Microdialysis: This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. A microdialysis probe with a semipermeable membrane is stereotactically implanted. The probe is perfused with an artificial cerebrospinal fluid, and the collected dialysate is analyzed, typically by high-performance liquid chromatography (HPLC), to determine the concentrations of glutamate and GABA.[12][13][14]

Electrophysiological Recordings

-

Xenopus Oocyte Expression System: This technique is used to study the function of ion channels and receptors. Cell membranes from the brains of animals treated with this compound are injected into Xenopus oocytes. The oocytes then express the receptors and channels present in the original brain tissue on their surface. Two-electrode voltage-clamp recordings are then used to measure the currents elicited by the application of specific neurotransmitters, such as GABA and glutamate, providing a measure of receptor activity.[8]

Molecular Biology Techniques

-

Northern Blot: This technique is used to measure the expression levels of specific messenger RNA (mRNA) molecules. In the context of this compound research, it has been used to quantify the changes in BDNF mRNA levels in the hippocampus and cerebral cortex of rats following chronic this compound administration.[9]

-

Western Blot: This method is used to detect and quantify specific proteins in a tissue sample. It can be employed to measure the expression levels of different GABA-A or NMDA receptor subunits.[15][16][17]

-

General Protocol: Brain tissue is homogenized, and proteins are extracted and separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and incubated with primary antibodies specific to the target protein (e.g., GABA-A receptor α1 subunit). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.[15][16][17]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's modulation of the glutamatergic and GABAergic systems.

Caption: this compound's primary mechanism of action.

Caption: Downstream effects of this compound on neurotransmitter systems.

Detailed Signaling Cascades

-

Noradrenergic Modulation of Glutamate: Increased norepinephrine from the locus coeruleus can act on α1-adrenergic receptors on glutamatergic neurons, leading to their excitation and enhanced glutamate release.[18][19] This signaling is often mediated through the protein kinase C (PKC) pathway.[18]

-

Serotonergic Modulation of Glutamate: Serotonin's effect on glutamate release is complex. Activation of presynaptic 5-HT1A receptors on glutamatergic terminals can inhibit glutamate release.[5][20] This is a key mechanism through which increased serotonin can dampen excessive glutamatergic activity.

-

Serotonergic Modulation of GABA: Increased serotonin can enhance GABAergic transmission. Activation of 5-HT2A receptors, which are expressed on GABAergic interneurons, can lead to their depolarization and increased GABA release.[10][21][22] This provides a mechanism for enhanced inhibitory tone in certain brain circuits.

-

Neurotrophic Factor Signaling: A significant downstream effect of enhanced monoaminergic transmission is the activation of intracellular signaling cascades that promote neuroplasticity. Both norepinephrine and serotonin can, through their respective receptors, lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[23] Activated CREB then promotes the transcription of genes involved in neuronal survival and function, most notably Brain-Derived Neurotrophic Factor (BDNF).[6][9][23] Chronic this compound administration has been shown to increase BDNF mRNA levels in the hippocampus and cerebral cortex.[9]

Conclusion

This compound's therapeutic effects extend beyond its primary action on noradrenergic and serotonergic systems to encompass a significant, albeit indirect, modulation of glutamatergic and GABAergic neurotransmission. The evidence suggests that this compound can restore a healthy balance between excitation and inhibition in the brain, which may be disrupted in depressive disorders. This is achieved through a complex interplay of receptor interactions that ultimately influence the release of glutamate and GABA and promote neuroplasticity through pathways involving CREB and BDNF.

For drug development professionals, these findings highlight the potential for designing novel antidepressants that more directly target the glutamatergic and GABAergic systems, potentially offering faster onset of action and improved efficacy. For researchers and scientists, further investigation into the precise molecular mechanisms underlying this compound's modulatory effects, including its impact on specific receptor subunit expression and downstream signaling components, will be crucial for a more complete understanding of its therapeutic profile. The experimental protocols outlined in this guide provide a foundation for such future research endeavors.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. 5HT1A Receptors Inhibit Glutamate Inputs to Cardiac Vagal Neurons Post-Hypoxia/Hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Noradrenergic Activation of BDNF Translation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological treatment with this compound rescues cortical atrophy and respiratory deficits in MeCP2 null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repeated treatment with mirtazepine induces brain-derived neurotrophic factor gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential expression of γ-aminobutyric acid receptor A (GABAA) and effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GABAA Receptor Regulation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 20. Serotonin 5-HT1A and 5-HT1B receptor-mediated inhibition of glutamatergic transmission onto rat basal forebrain cholinergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-HT2A receptor activation normalizes stress-induced dysregulation of GABAergic signaling in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jpp.krakow.pl [jpp.krakow.pl]

An In-depth Technical Guide on the Downstream Signaling Pathways of Mirtazapine Receptor Binding

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine (B1677164) is a tetracyclic antidepressant with a unique and complex pharmacodynamic profile. Its therapeutic efficacy is derived not from monoamine reuptake inhibition, but from its potent antagonist and inverse agonist activity at several key G-protein coupled receptors (GPCRs). This guide elucidates the primary downstream signaling cascades affected by this compound's binding to histamine (B1213489) H₁, serotonin (B10506) 5-HT₂, and α₂-adrenergic receptors. By presenting quantitative binding data, detailed experimental methodologies, and visual pathway diagrams, this document serves as a comprehensive technical resource for professionals engaged in neuropsychopharmacology and drug development.

Introduction to this compound's Mechanism of Action

This compound, classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), exerts its clinical effects through a distinct mechanism of receptor blockade.[1][2][3] Unlike typical antidepressants such as SSRIs or TCAs, it does not significantly inhibit the reuptake of serotonin, norepinephrine (B1679862), or dopamine (B1211576).[4] Instead, its primary actions are potent antagonism or inverse agonism at α₂-adrenergic, 5-HT₂, and histamine H₁ receptors.[4][5] This multi-receptor profile is responsible for both its antidepressant and anxiolytic effects, as well as its notable side effects like sedation and increased appetite.[1][2]

Receptor Binding Profile and Quantitative Data

The affinity of this compound for its various receptor targets is a critical determinant of its pharmacological effects. The equilibrium dissociation constant (Kᵢ) is a measure of this affinity, where a lower value indicates stronger binding. This compound demonstrates high affinity for several key receptors, as summarized below.

| Receptor Target | Action | Binding Affinity (Kᵢ, nM) | Species | Reference(s) |

| Histamine H₁ | Inverse Agonist | 1.6 | Human | [6] |

| Serotonin 5-HT₂A | Antagonist | 6 - 18 | Human, Rat | [4][6] |

| Serotonin 5-HT₂C | Inverse Agonist | 39 | Human | [4] |

| Adrenergic α₂A | Antagonist | 20 | Human | [4] |

| Adrenergic α₂C | Antagonist | 18 | Human | [4] |

| Serotonin 5-HT₃ | Antagonist | - | - | [1][2][4] |

| Muscarinic M₁-M₅ | Antagonist | > 670 | Human | [1][4] |

Note: Data is compiled from various sources and experimental conditions. Kᵢ values can vary between studies.

Downstream Signaling Pathways

This compound's interaction with each receptor initiates or inhibits specific intracellular signaling cascades. The following sections detail these pathways.

Histamine H₁ Receptor: Inverse Agonism

This compound is an exceptionally potent inverse agonist at the H₁ receptor, which is constitutively active and coupled to the Gαq/11 family of G-proteins.[4] Inverse agonism by this compound suppresses this basal activity, leading to a profound reduction in the production of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This blockade of the PLC pathway is the primary mechanism behind this compound's powerful sedative and appetite-stimulating effects.[1][7]

Serotonin 5-HT₂A and 5-HT₂C Receptors: Antagonism

This compound is a potent antagonist of the 5-HT₂A and 5-HT₂C receptors, both of which are also coupled to the Gαq/11-PLC-IP₃/DAG pathway.[4][8] By blocking the binding of serotonin to these receptors, this compound prevents the downstream signaling that is often associated with anxiety, insomnia, and sexual dysfunction—side effects commonly seen with SSRIs.[1][7] Furthermore, 5-HT₂A antagonism is believed to contribute to this compound's anxiolytic properties and its ability to promote slow-wave sleep.[7] Blockade of 5-HT₂C receptors can lead to a disinhibition of dopamine and norepinephrine release in the prefrontal cortex, contributing to its antidepressant effects.[4]

α₂-Adrenergic Receptors: Antagonism

This compound's classification as a NaSSA stems primarily from its antagonism of central presynaptic α₂-adrenergic receptors.[1][2][5] These receptors function as inhibitory autoreceptors on noradrenergic neurons and as heteroreceptors on serotonergic neurons.[4] They are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and subsequently reduce neurotransmitter release.

By blocking these receptors, this compound "cuts the brakes" on norepinephrine (NE) and serotonin (5-HT) release.[7]

-

α₂-Autoreceptor Antagonism: On noradrenergic neurons, this action disinhibits the neuron, leading to increased NE release.[7]

-

α₂-Heteroreceptor Antagonism: On serotonergic axon terminals, this action blocks the inhibitory effect of NE, leading to increased 5-HT release.[4][9]

This dual enhancement of noradrenergic and serotonergic neurotransmission is a cornerstone of its antidepressant efficacy.[1][4][]

Experimental Protocols

The characterization of this compound's receptor interactions relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.[11][12]

Objective: To determine the inhibition constant (Kᵢ) of this compound at a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand specific for the receptor (e.g., [³H]pyrilamine for H₁, [³H]ketanserin for 5-HT₂A, [³H]rauwolscine for α₂).[6]

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13]

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[13]

-

96-well plates, scintillation vials, scintillation fluid, and a scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Dilute the radioligand in Assay Buffer to a concentration near its Kₔ. Dilute the cell membranes to an appropriate concentration in Assay Buffer.[14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand.

-

Competition: Membranes + Radioligand + varying concentrations of this compound.[14]

-

-

Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[13][14]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[13]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

-

Functional Assays: cAMP and Calcium Flux

Functional assays measure the cellular response to receptor modulation, confirming whether a compound is an agonist, antagonist, or inverse agonist.

A. cAMP Assay (for Gαi/o- and Gαs-coupled receptors): This assay is used for α₂-adrenergic receptors (Gαi). Since this compound is an antagonist, the assay measures its ability to block an agonist-induced decrease in cAMP.

-

Cell Culture: Culture cells expressing the α₂-receptor.

-

Antagonist Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.[15]

-

Agonist Stimulation: Add a known α₂-agonist (e.g., clonidine) at its EC₅₀-EC₈₀ concentration, along with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate basal cAMP production.[15][16]

-

Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or ELISA).[16][17]

-

Analysis: this compound's antagonism will be observed as a dose-dependent reversal of the agonist-induced inhibition of the forskolin effect.

B. Calcium Flux / IP₁ Assay (for Gαq-coupled receptors): This assay is used for H₁ and 5-HT₂ receptors. It measures this compound's ability to block an agonist-induced increase in intracellular calcium or its metabolite, IP₁.[18]

-

Cell Culture & Dye Loading: Culture cells expressing the target receptor. For calcium flux, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[19]

-

Antagonist Pre-incubation: Treat cells with varying concentrations of this compound.[18][19]

-